2-(1-Benzothiophen-3-yl)pyrrolidine

Description

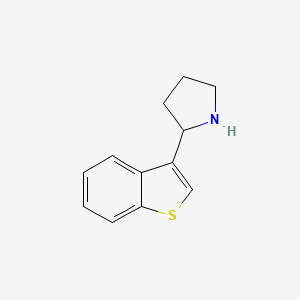

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13NS |

|---|---|

Molecular Weight |

203.31 g/mol |

IUPAC Name |

2-(1-benzothiophen-3-yl)pyrrolidine |

InChI |

InChI=1S/C12H13NS/c1-2-6-12-9(4-1)10(8-14-12)11-5-3-7-13-11/h1-2,4,6,8,11,13H,3,5,7H2 |

InChI Key |

FVVWVQORZLPJKD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=CSC3=CC=CC=C32 |

Origin of Product |

United States |

Significance of Benzothiophene and Pyrrolidine Scaffolds in Heterocyclic Chemistry

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast majority of new drugs containing at least one heterocyclic ring. chemicalbook.com The benzothiophene (B83047) and pyrrolidine (B122466) moieties, in particular, are considered "privileged structures" in drug discovery. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as versatile templates for the development of new therapeutic agents. nih.govorganic-chemistry.org

The benzothiophene scaffold, an aromatic compound consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, is present in a range of natural products and synthetic compounds with diverse biological activities. chemicalbook.comnih.gov Its derivatives have been extensively studied and have shown potential as antimicrobial, anti-inflammatory, anticancer, and anticonvulsant agents. nih.govorganic-chemistry.org The structural rigidity and lipophilic nature of the benzothiophene core allow for specific interactions with biological targets, making it a valuable component in the design of new drugs. nih.gov For instance, raloxifene, a selective estrogen receptor modulator, and zileuton, an asthma medication, both feature the benzothiophene core structure. nih.gov

Similarly, the pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a ubiquitous feature in a vast number of natural products and synthetic drugs. nih.gov Its non-planar, three-dimensional structure allows for the precise spatial arrangement of functional groups, which is crucial for specific molecular recognition at biological targets. nih.gov The pyrrolidine scaffold is a key component of many biologically active molecules, including numerous alkaloids and pharmaceuticals.

The combination of these two scaffolds in 2-(1-Benzothiophen-3-yl)pyrrolidine derivatives creates a unique chemical entity with the potential for novel biological activities, stemming from the synergistic or complementary properties of its constituent parts.

Synthetic Methodologies and Chemical Transformations

Emerging Synthetic Strategies

The development of solvent-free reaction conditions represents a significant advancement in green chemistry, aiming to reduce the environmental impact of chemical synthesis. While specific literature on the solvent-free synthesis of 2-(1-Benzothiophen-3-yl)pyrrolidine is not extensively documented, established methodologies for the synthesis of related pyrrolidine (B122466) derivatives under solvent-free conditions offer a viable and environmentally conscious alternative. These methods often employ techniques such as microwave irradiation or grinding to facilitate reactions without a liquid medium, leading to reduced waste, lower energy consumption, and often, shorter reaction times and higher yields.

One of the most promising approaches for the solvent-free synthesis of the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction. This reaction typically involves an azomethine ylide, which can be generated in situ from the decarboxylative condensation of an α-amino acid, such as sarcosine (B1681465), and an aldehyde. The resulting ylide then reacts with a dipolarophile to form the pyrrolidine ring.

For the synthesis of this compound, a plausible solvent-free approach would involve the reaction of 3-vinyl-1-benzothiophene (as the dipolarophile) with an azomethine ylide generated from N-methylglycine (sarcosine) and a suitable aldehyde under solvent-free conditions, potentially accelerated by microwave irradiation. This method avoids the use of volatile and often hazardous organic solvents, aligning with the principles of sustainable chemistry.

Detailed research findings from analogous solvent-free syntheses of pyrrolidine derivatives suggest that these reactions can be highly efficient. For instance, the 1,3-dipolar cycloaddition of azomethine ylides to various alkenes has been successfully carried out under solvent-free microwave irradiation, yielding polysubstituted pyrrolidines in good yields and with high stereoselectivity. The reaction conditions for such transformations are typically optimized by varying the microwave power and irradiation time.

A hypothetical reaction scheme based on these established principles is presented below:

Table 1: Proposed Solvent-Free Synthesis of this compound via 1,3-Dipolar Cycloaddition

| Reactant 1 | Reactant 2 | Catalyst/Promoter | Reaction Conditions | Product |

| 3-Vinyl-1-benzothiophene | Azomethine ylide (from sarcosine and formaldehyde) | None (or a solid support like clay) | Microwave irradiation (e.g., 300-500 W, 5-15 min) or mechanical grinding | 1-Methyl-4-(1-benzothiophen-3-yl)pyrrolidine |

It is important to note that while this represents a theoretically sound and environmentally friendly pathway, specific experimental validation for the synthesis of this compound under these exact conditions would be required to determine optimal parameters and yields. The principles of green chemistry, however, strongly support the exploration of such solvent-free methodologies for the synthesis of this and other heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework, as well as the spatial relationships between atoms.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR spectra are fundamental for identifying the chemical environment of each proton and carbon atom in a molecule. In the case of This compound , the spectra would reveal characteristic signals for both the benzothiophene (B83047) and pyrrolidine ring systems.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzothiophene moiety and the aliphatic protons of the pyrrolidine ring. The chemical shifts (δ) are influenced by the electron density and neighboring atoms. For instance, protons on the benzene (B151609) ring of the benzothiophene core would typically appear in the downfield region (δ 7.0-8.0 ppm), while the pyrrolidine protons would be found in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom. The benzothiophene ring would exhibit signals for its eight carbon atoms, with quaternary carbons and those adjacent to the sulfur atom having characteristic chemical shifts. The four carbons of the pyrrolidine ring would also show distinct signals in the aliphatic region of the spectrum. The chemical shifts in ¹³C NMR are crucial for confirming the carbon skeleton of the molecule.

For related compounds, such as N-substituted pyrazoline derivatives of benzothiophene, detailed ¹H and ¹³C NMR data have been reported, confirming the structural assignments of similar heterocyclic systems. niscpr.res.in

Expected ¹H and ¹³C NMR Data (Hypothetical)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Benzothiophene H-2 | ~7.5 | - |

| Benzothiophene H-4/H-7 | 7.8-8.0 | 122-125 |

| Benzothiophene H-5/H-6 | 7.3-7.5 | 123-126 |

| Pyrrolidine H-2 | ~4.0-4.5 | ~60-65 |

| Pyrrolidine H-3 | ~1.8-2.2 | ~25-30 |

| Pyrrolidine H-4 | ~1.8-2.2 | ~25-30 |

| Pyrrolidine H-5 | ~3.0-3.5 | ~45-50 |

| Benzothiophene C-3a/C-7a | - | 138-142 |

| Benzothiophene C-3 | - | 130-135 |

Note: This table is a hypothetical representation of expected chemical shifts based on general principles and data from related structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC-DEPT, NOESY)

To unambiguously assign the ¹H and ¹³C NMR signals and to elucidate the stereochemistry, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the connection of adjacent protons within the pyrrolidine ring and within the benzothiophene system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful method for assigning carbon signals based on their attached protons. DEPT (Distortionless Enhancement by Polarization Transfer) variations can further distinguish between CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for connecting the pyrrolidine ring to the benzothiophene moiety at the C3 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing crucial information about the three-dimensional structure and stereochemistry of the molecule.

The application of these 2D NMR techniques has been instrumental in the structural determination of complex heterocyclic systems, including pyrrolidine-2,3-dione (B1313883) derivatives. jst-ud.vn

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For This compound (C₁₂H₁₃NS), the expected exact mass would be calculated and compared to the experimentally determined value. A close match between the calculated and observed mass provides strong evidence for the compound's identity. HRMS is a standard characterization method for novel heterocyclic compounds, as demonstrated in the study of various benzothiophene and pyrrolidine derivatives. niscpr.res.inmdpi.com

Expected HRMS Data

| Ion | Calculated m/z | Observed m/z | Difference (ppm) |

| [M+H]⁺ | 204.0841 | To be determined | To be determined |

Note: The observed m/z and difference would be obtained from experimental data.

LC-MS for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is routinely used to assess the purity of a synthesized compound. An LC-MS analysis of a sample of This compound would ideally show a single major peak in the chromatogram, with the corresponding mass spectrum confirming the molecular weight of the target compound. The purity is often determined by integrating the peak area of the compound of interest relative to the total area of all observed peaks. In the characterization of similar heterocyclic structures, LC-MS is frequently employed to ensure a high degree of purity, often exceeding 95%. niscpr.res.inmdpi.comacs.org

X-ray Crystallography for Molecular Geometry and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

For a chiral molecule such as this compound, single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguously determining its absolute stereochemistry. This technique would confirm the connectivity of the benzothiophene and pyrrolidine rings and establish the (R) or (S) configuration at the chiral center where the two rings are joined.

However, a thorough review of scientific databases reveals no published single-crystal X-ray diffraction data for this compound. Therefore, no experimental values for its crystal system, space group, unit cell dimensions, or atomic coordinates are available.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound (Note: The following table is a template representing the type of data that would be obtained from a single-crystal X-ray diffraction experiment. No actual data has been reported for this compound.)

| Parameter | Value |

| Empirical formula | C₁₂H₁₃NS |

| Formula weight | 203.31 |

| Temperature | Data not available |

| Wavelength | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | a = ? Å, α = ? °b = ? Å, β = ? °c = ? Å, γ = ? ° |

| Volume | Data not available |

| Z | Data not available |

| Density (calculated) | Data not available |

| Absorption coefficient | Data not available |

| F(000) | Data not available |

| Crystal size | Data not available |

| Theta range for data collection | Data not available |

| Index ranges | Data not available |

| Reflections collected | Data not available |

| Independent reflections | Data not available |

| Completeness to theta | Data not available |

| Absorption correction | Data not available |

| Refinement method | Data not available |

| Data / restraints / parameters | Data not available |

| Goodness-of-fit on F² | Data not available |

| Final R indices [I>2sigma(I)] | Data not available |

| R indices (all data) | Data not available |

| Absolute structure parameter | Data not available |

| Largest diff. peak and hole | Data not available |

The flexibility of the pyrrolidine ring allows for various conformations, such as envelope and twisted forms. Conformational analysis through X-ray diffraction would reveal the preferred solid-state conformation of the pyrrolidine ring and the rotational orientation of the benzothiophene group relative to it.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect for pharmaceutical and materials science. Studies on polymorphism in this compound would involve crystallizing the compound under various conditions to identify different crystalline phases, each with unique packing and physical properties. There are currently no published studies on the conformational analysis or polymorphism of this compound. The existence of different polymorphs could have a significant impact on its physical properties, such as solubility and melting point.

Vibrational and Electronic Spectroscopy

Spectroscopic techniques provide valuable information about the functional groups and electronic properties of a molecule.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. For this compound, characteristic vibrational modes would be expected.

Although no specific experimental FTIR spectrum for this compound is available, a hypothetical spectrum would be expected to show the following characteristic peaks based on its structure.

Table 2: Expected Characteristic FTIR Absorption Bands for this compound (Note: This table is based on general vibrational frequencies for the functional groups present and is not derived from experimental data for the specific compound.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Pyrrolidine) | Stretching | 3300-3500 (medium) |

| C-H (Aromatic) | Stretching | 3000-3100 (weak) |

| C-H (Aliphatic) | Stretching | 2850-2960 (medium) |

| C=C (Aromatic) | Stretching | 1450-1600 (medium) |

| C-N (Pyrrolidine) | Stretching | 1020-1250 (medium) |

| C-S (Benzothiophene) | Stretching | 600-800 (weak) |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. The benzothiophene moiety is a chromophore that is expected to give rise to characteristic absorption bands in the UV region, corresponding to π→π* transitions. The position and intensity of these bands are sensitive to the molecular environment and substitution.

There is no published UV-Vis spectrum or data on the photophysical properties of this compound. Such data would be valuable for understanding its electronic structure and potential applications in materials science or as a fluorescent probe.

Table 3: Hypothetical Electronic Transition Data for this compound (Note: The following table is a template representing the type of data that would be obtained from a UV-Vis spectroscopy experiment. No actual data has been reported for this compound.)

| Solvent | λmax (nm) | **Molar Absorptivity (ε, M⁻¹cm⁻¹) ** | Transition |

| Data not available | Data not available | Data not available | π→π |

| Data not available | Data not available | Data not available | π→π |

Scope and Research Objectives for 2 1 Benzothiophen 3 Yl Pyrrolidine Derivatives

General Synthetic Pathways to the this compound Core

The construction of the fundamental this compound framework can be achieved through several established synthetic routes. These methods primarily involve the formation of the pyrrolidine ring followed by or concurrent with the attachment of the benzothiophene group.

Cyclization Reactions for Pyrrolidine Ring Formation

A common and effective strategy for forming the pyrrolidine ring is through intramolecular cyclization. One such approach involves the tandem amination/cyanation/alkylation of a primary amine tethered to an alkyne. nih.gov This copper-catalyzed three-component reaction can produce α-cyano pyrrolidines with good regioselectivity. nih.gov Another method utilizes a transaminase-triggered cyclization of ω-chloroketones, which has been shown to produce 2-substituted pyrrolidines in yields up to 90%. nih.govacs.org This biocatalytic approach offers a pathway to chiral pyrrolidines. nih.govacs.org

Additionally, the intramolecular cyclization of N-(4,4-diethoxybutyl)imines in the presence of an acid like trifluoroacetic acid can yield 3-arylidene-1-pyrrolinium salts, which are precursors to 2-substituted pyrrolidines. researchgate.net

Coupling Strategies for Benzothiophene Moiety Introduction

The introduction of the benzothiophene moiety is a critical step in the synthesis. Friedel-Crafts alkylation represents a potential method, where benzothiophene reacts with a suitable pyrrolidine precursor in the presence of a Lewis acid. Another approach involves the 1,3-dipolar cycloaddition of azomethine ylides, generated from isatin (B1672199) and sarcosine (B1681465), to (Z)-2-(arylmethylidene)-1-benzothiophen-3(2H)-ones. researchgate.net This reaction can produce novel dispiro[1-benzothiophene-2,3'-pyrrolidine-2',3''-indoline]-2'',3-diones. researchgate.net

Furthermore, rhodium(III)-catalyzed cross-dehydrogenative coupling has been developed for the C-C bond formation between N-pyridinylindoles and benzo[b]thiophene 1,1-dioxides, suggesting a potential strategy for linking benzothiophene to a pre-formed pyrrolidine ring or its precursor. nih.gov

One-Pot and Multicomponent Synthesis Approaches

One-pot and multicomponent reactions offer an efficient and atom-economical approach to complex molecules like this compound. These strategies streamline synthetic sequences by combining multiple reaction steps in a single reaction vessel, avoiding the isolation of intermediates. For instance, a one-pot, three-component synthesis of substituted pyrrolo[1,2-a]thieno[3,2-e]pyrimidines has been developed, showcasing the potential for complex heterocycle synthesis in a single step. nih.gov Similarly, a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence provides a one-pot route to functionalized pyrrolidines. nih.gov The development of such a process for this compound would involve the simultaneous or sequential combination of benzothiophene, a suitable four-carbon unit, and an amine source.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods to synthesize specific enantiomers or diastereomers of this compound is of significant importance.

Asymmetric Catalysis Approaches (e.g., Copper(I)-Catalyzed)

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral compounds. Copper(I) catalysts, in particular, have been employed in various asymmetric transformations. For instance, a three-component catalytic amino etherification of alkenes is initiated by a copper-catalyzed electrophilic amination. acs.org This suggests the potential for developing a copper-catalyzed asymmetric method to introduce the amine functionality and set the stereocenter at the 2-position of the pyrrolidine ring. The use of chiral ligands in conjunction with the copper catalyst is crucial for inducing enantioselectivity.

Biocatalysis, a form of asymmetric catalysis, has also proven effective. The use of transaminases for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones can achieve high enantiomeric excesses (>99.5% ee). nih.govacs.org By selecting the appropriate transaminase, either the (R) or (S) enantiomer can be obtained. nih.govresearchgate.net

| Catalyst/Method | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Transaminase | ω-chloroketones | 2-substituted pyrrolidines | up to >99.5% | up to 90% | nih.govacs.org |

| (R)-selective TAs | ω-chloroketones | (R)-2-arylpyrrolidines | ≥95% | 10-90% | acs.org |

| (S)-selective TAs | ω-chloroketones | (S)-2-arylpyrrolidines | ≥95% | 10-90% | acs.org |

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are another established method for controlling stereochemistry. In this approach, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

A notable example is the use of N-tert-butanesulfinyl imines as chiral auxiliaries in the [3+2] cycloaddition reaction with azomethine ylides to produce densely substituted pyrrolidines. acs.org The sulfinyl group effectively directs the diastereoselectivity of the cycloaddition, leading to the formation of pyrrolidines with up to four stereogenic centers with high control. acs.org This strategy could be adapted to the synthesis of this compound by using a benzothiophene-containing component in the cycloaddition.

| Chiral Auxiliary | Reaction Type | Product | Diastereomeric Ratio (dr) | Yield | Reference |

| N-tert-butanesulfinyl | [3+2] Cycloaddition | Densely substituted pyrrolidines | Good to excellent | Moderate to good | acs.org |

Regioselective and Stereoselective Control in Cycloaddition Reactions

The 1,3-dipolar cycloaddition of azomethine ylides stands out as a powerful and widely utilized method for the construction of the pyrrolidine ring. nih.govrsc.org This reaction, involving an azomethine ylide as the 1,3-dipole and an appropriate dipolarophile, allows for the direct formation of the five-membered nitrogen-containing ring with the potential to create multiple stereocenters in a single, atom-economical step. nih.gov

The regioselectivity and stereoselectivity of these cycloadditions are critical for accessing specific isomers of this compound. The choice of reactants, catalysts, and reaction conditions significantly influences the outcome. nih.govfrontiersin.org For instance, the reaction between an in situ-generated azomethine ylide (from the condensation of an amino acid like sarcosine with an aldehyde) and a 3-vinyl-1-benzothiophene derivative would be a direct route to the target scaffold. The electronic nature and steric hindrance of both the dipole and the dipolarophile govern the regiochemical orientation of the addition. nih.gov

Furthermore, achieving stereocontrol is paramount. The cycloaddition can proceed through either an endo or exo transition state, leading to different diastereomers. scholaris.canih.gov The use of chiral catalysts, such as those based on copper(I), can induce high levels of enantioselectivity in the formation of fluorinated pyrrolidines, a strategy that could be adapted for the synthesis of chiral this compound derivatives. nih.gov The inherent stereochemistry of the starting materials, such as a chiral amino acid, can also direct the stereochemical outcome of the cycloaddition. rsc.org Researchers have successfully tuned the mechanistic pathways of these reactions to favor the formation of a single diastereomer, often by controlling the demetalation of intermediate species. scholaris.canih.gov

Table 1: Factors Influencing Selectivity in 1,3-Dipolar Cycloadditions for Pyrrolidine Synthesis

| Factor | Influence on Selectivity | Key Findings |

| Azomethine Ylide | The structure and substituents on the azomethine ylide affect its reactivity and the stereochemical outcome of the cycloaddition. rsc.org | Unstabilized azomethine ylides are highly reactive and their generation method can influence selectivity. nih.gov |

| Dipolarophile | The electronic properties and steric bulk of the alkene or alkyne dipolarophile determine the regioselectivity and can influence the endo/exo selectivity. nih.govrhhz.net | Electron-deficient alkenes are common dipolarophiles in these reactions. nih.gov |

| Catalyst | Lewis acids and transition metal catalysts can control both regioselectivity and enantioselectivity. frontiersin.orgnih.gov | Copper(I) catalysts have been shown to be effective in asymmetric 1,3-dipolar cycloadditions. nih.gov |

| Solvent | The polarity of the solvent can influence the reaction rate and, in some cases, the stereoselectivity. frontiersin.org | Ionic liquids have been explored as green solvent alternatives. frontiersin.org |

| Temperature | Reaction temperature can affect the ratio of kinetic to thermodynamic products, thereby influencing diastereoselectivity. | Lower temperatures often favor higher selectivity. |

Functionalization and Derivatization Strategies

Once the core this compound scaffold is assembled, further diversification can be achieved by functionalizing either the benzothiophene moiety or the pyrrolidine ring. This allows for the exploration of structure-activity relationships and the optimization of biological activity.

The benzothiophene ring system is a π-electron rich heterocycle, making it susceptible to electrophilic aromatic substitution. researchgate.netchemicalbook.com These reactions typically occur at the C3 position of the thiophene (B33073) ring, which is the most electron-rich position. pixel-online.net However, if the C3 position is already substituted, as in the case of the target scaffold, electrophilic attack may be directed to other positions on the benzothiophene ring, such as C2, or to the benzene (B151609) ring. researchgate.netchemicalbook.com The order of reactivity for electrophilic substitution on benzothiophene is generally 3 > 2 > 6 > 5 > 4 > 7. researchgate.net

Common functionalization reactions for the benzothiophene moiety include:

Halogenation: Introduction of bromine or chlorine can be achieved using appropriate halogenating agents. cdnsciencepub.com These halogenated derivatives can then serve as handles for further cross-coupling reactions.

Nitration: Nitration of benzothiophene can lead to a mixture of nitro-substituted products, with the 3-nitro derivative often being the major product in the unsubstituted case. cdnsciencepub.com

Acylation: Friedel-Crafts acylation can introduce acyl groups onto the benzothiophene ring, providing a ketone functionality that can be further modified.

Metalation-Substitution: Deprotonation with strong bases like n-butyllithium occurs preferentially at the C2 position, creating a nucleophilic center that can react with various electrophiles. taylorfrancis.com

Modern methods for C–H functionalization offer direct routes to introduce new bonds onto the benzothiophene core without the need for pre-functionalized starting materials. thieme-connect.comthieme-connect.com

The pyrrolidine ring offers several sites for functionalization. The secondary amine of the pyrrolidine is a key site for modification, most commonly through N-alkylation or N-acylation.

N-Alkylation: The nitrogen atom of the pyrrolidine ring can be readily alkylated using various alkyl halides in the presence of a base. researchgate.net Reductive amination is another powerful method for introducing a wide range of substituents onto the nitrogen atom. rsc.org These modifications can significantly impact the biological properties of the molecule.

C-Substitutions: Introducing substituents at the carbon atoms of the pyrrolidine ring is more challenging but can be achieved through various strategies. α-Functionalization of pyrrolidines can be accomplished through redox-neutral processes, leading to the introduction of aryl or other groups at the C2 or C5 positions. rsc.orgrsc.org The synthesis of pyrrolidines with substituents at the C3 and C4 positions is often achieved by using appropriately substituted starting materials in the cycloaddition reaction. rsc.orgrsc.org Tandem reactions involving amination, cyanation, and alkylation have also been developed for the synthesis of functionalized pyrrolidines. nih.gov

Table 2: Common Functionalization Reactions for Pyrrolidine Derivatives

| Position | Reaction Type | Reagents and Conditions | Resulting Functionality |

| N-position | N-Alkylation | Alkyl halide, base (e.g., K₂CO₃, NaH) researchgate.net | Tertiary amine |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH₃CN) rsc.org | Tertiary amine | |

| N-Acylation | Acyl chloride or anhydride, base | Amide | |

| α-C-position | α-Arylation | Quinone monoacetal, aryl nucleophile, base rsc.orgrsc.org | α-Aryl pyrrolidine |

| Metalation-Alkylation | Strong base (e.g., s-BuLi), electrophile acs.org | α-Substituted pyrrolidine | |

| Other C-positions | Cycloaddition with substituted dipolarophiles | Substituted alkenes or alkynes | C3, C4, C5-substituted pyrrolidines |

The this compound scaffold is an excellent candidate for the generation of compound libraries for high-throughput screening. nih.gov By combining the various functionalization strategies for both the benzothiophene and pyrrolidine rings, a large and diverse set of derivatives can be synthesized. researchgate.net

Combinatorial chemistry approaches, often employing solid-phase synthesis, are well-suited for this purpose. nih.gov The core scaffold can be attached to a solid support, and then a series of building blocks can be sequentially added to introduce diversity at specific positions. For example, a split-and-pool synthesis strategy could be employed, where the resin-bound scaffold is divided into portions, each reacted with a different electrophile to functionalize the pyrrolidine nitrogen. The portions are then pooled and split again for a subsequent functionalization step, rapidly generating a large library of unique compounds. nih.gov Such libraries are invaluable for the discovery of new drug leads. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules is of increasing importance. ontosight.ai These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. chemicaljournals.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions with fewer side products. chemicaljournals.comnih.gov

In the context of this compound synthesis, MAOS can be applied to several key steps. For example, the 1,3-dipolar cycloaddition to form the pyrrolidine ring can often be accelerated under microwave conditions. lew.ro Similarly, functionalization reactions, such as the synthesis of benzimidazole (B57391) libraries, have been shown to be highly efficient under microwave irradiation. nih.gov One-pot, multicomponent reactions, which are inherently more atom-economical, can also be effectively promoted by microwave heating. nih.govbeilstein-journals.org The combination of multicomponent strategies and MAOS provides a particularly green and efficient route to complex heterocyclic systems. lew.ro

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a preferred tool for predicting a wide range of molecular properties with a favorable balance of accuracy and computational cost.

The electronic properties of 2-(1-Benzothiophen-3-yl)pyrrolidine are governed by the interplay between the electron-rich benzothiophene (B83047) moiety and the pyrrolidine (B122466) ring. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity and electronic transitions.

HOMO: The HOMO represents the ability to donate an electron. For this compound, the HOMO is expected to be predominantly localized on the benzothiophene ring system. This is due to the electron-rich nature of the sulfur atom and the delocalized π-system, making it the likely site for electrophilic attack. sciencepub.net

LUMO: The LUMO represents the ability to accept an electron and is typically distributed across the antibonding orbitals of the benzothiophene moiety.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. researchgate.net DFT calculations, such as those performed with the B3LYP functional, are used to determine these energy levels. researchgate.netarxiv.org

Table 1: Illustrative Frontier Molecular Orbital Properties

| Parameter | Illustrative Value | Description |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

Note: These values are representative and would be precisely determined via specific DFT calculations.

DFT calculations are a highly reliable tool for predicting Nuclear Magnetic Resonance (NMR) spectra, which aids in structure elucidation and verification. nih.govmdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the isotropic shielding constants, which are then converted to chemical shifts (δ). rsc.orgnyu.edu

By optimizing the molecule's geometry at a suitable level of theory (e.g., B3LYP/6-31G(d,p)) and then performing GIAO calculations, one can obtain theoretical ¹H and ¹³C NMR spectra that show a strong correlation with experimental results. nih.govnyu.eduacs.org This predictive power is invaluable for assigning specific signals to the correct nuclei in the benzothiophene and pyrrolidine rings.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyrrolidine C2-H | 4.15 | - |

| Pyrrolidine N-H | 2.50 | - |

| Benzothiophene C2-H | 7.45 | - |

| Pyrrolidine C2 | - | 62.5 |

| Benzothiophene C3 | - | 128.0 |

Note: Values are illustrative examples based on typical shifts for these structural motifs.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). ias.ac.inbibliotekanauki.pl This analysis is critical for predicting how the molecule will interact with other species.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative sulfur atom in the benzothiophene ring and the nitrogen atom of the pyrrolidine ring. These are the most likely sites for electrophilic attack or coordination to metal ions. mdpi.comresearchgate.netnih.gov

Positive Potential (Blue): Primarily located around the hydrogen atom attached to the pyrrolidine nitrogen (N-H), making it a potential hydrogen bond donor site. nih.gov The hydrogens on the aromatic ring will also show positive potential.

Conformational Analysis and Dynamics

The five-membered pyrrolidine ring is not planar and typically adopts puckered conformations, most commonly described as "envelope" or "twist" forms. nih.govfrontiersin.org Furthermore, rotation around the C-C bond linking the benzothiophene and pyrrolidine rings gives rise to different rotamers.

Computational methods can be used to perform a systematic search of the conformational space to identify the most stable, low-energy structures. researchgate.netresearchgate.net This involves:

Generating various possible starting geometries.

Performing geometry optimization using DFT or other methods to find the local energy minima for each conformer.

Calculating the relative energies of these conformers to determine their populations at a given temperature according to the Boltzmann distribution.

Studies on related pyrrolidine derivatives show that substituents heavily influence the preferred puckering of the ring. nih.govnih.gov The bulky benzothiophene group at the C2 position would significantly impact the conformational equilibrium.

While energy minimization identifies static, low-energy structures, Molecular Dynamics (MD) simulations provide insight into the molecule's behavior over time in a solution. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes, rotational dynamics, and interactions with solvent molecules. nih.govacs.orgresearchgate.net

An MD simulation of this compound in a solvent like water or DMSO would reveal:

The flexibility of the pyrrolidine ring and the timescales of transitions between different puckered states.

The rotational freedom around the bond connecting the two rings.

The stability of intramolecular and intermolecular hydrogen bonds involving the N-H group.

This dynamic picture is crucial for understanding how the molecule behaves in a realistic chemical or biological environment.

Mechanistic Investigations of Chemical Reactions

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions by characterizing the structures and energies of transition states and mapping the corresponding reaction pathways. A transition state represents the highest energy point along a reaction coordinate, and its properties govern the reaction's kinetics. nih.gov For reactions involving the formation or modification of the pyrrolidine ring system, methods like Density Functional Theory (DFT) are employed to model these transient structures. nih.gov

The 2'-O-transphosphorylation reaction, for example, involves key bonding events: the association of a nucleophile and the dissociation of a leaving group. nih.gov The characterization of its transition state helps to understand whether the mechanism is associative (bond-making precedes bond-breaking), dissociative (bond-breaking precedes bond-making), or concerted (simultaneous bond-making and -breaking). nih.gov

In the context of pyrrolidine synthesis, such as through [3+2] dipolar cycloadditions of azomethine ylides, DFT calculations have been instrumental. nih.gov These studies reveal a delicate balance between the asynchronicity of bond formation and the interaction energies within the transition state structures. nih.gov Highly asynchronous transition states, where the formation of the two new bonds is not simultaneous, can be energetically favored due to lower strain energy. nih.gov This interplay between strain and orbital or electrostatic interactions is a crucial factor that controls the reaction's outcome. nih.gov While specific transition state analyses for reactions directly involving this compound are not detailed in the literature, these established computational methodologies are directly applicable to understanding its synthesis and reactivity.

A primary challenge in organic synthesis is controlling the regioselectivity and stereoselectivity of reactions. Computational models have become increasingly important for predicting these outcomes, thereby guiding experimental design. rsc.org For the synthesis of polysubstituted pyrrolidines, such as this compound, controlling the orientation (regio-) and spatial arrangement (stereo-) of the substituents is critical.

The [3+2] dipolar cycloaddition reaction, a powerful method for constructing pyrrolidine rings, can yield multiple regio- and stereoisomers. nih.gov Computational studies, particularly using DFT, have successfully rationalized and predicted the selectivity observed in these reactions. By calculating the energies of the different possible transition states leading to various products, chemists can identify the most likely reaction pathway and, therefore, the major product isomer. nih.gov

These computational analyses have uncovered that the selectivity is often governed by a subtle balance of factors within the transition state, including strain energy and interaction energy. nih.gov For instance, in certain cycloadditions, a higher degree of asynchronicity in the transition state leads to a less destabilizing strain energy, thereby controlling the selectivity. nih.gov The application of these predictive tools is broad, covering various reaction classes in organic chemistry and offering valuable insights for synthetic chemists. rsc.org

In Silico Property Prediction for Research Design (e.g., Molecular Descriptors)

In silico methods are crucial in modern drug discovery and materials science for predicting the physicochemical properties of a molecule before its synthesis. These predictions are based on the molecule's structure and are used to estimate its behavior, such as solubility, lipophilicity, and potential for oral absorption. researchgate.net These calculated properties are known as molecular descriptors.

For a compound like this compound, various molecular descriptors can be computed to guide its potential applications. Key descriptors include:

Molecular Weight (MW): Influences diffusion and transport properties.

XLogP3-AA: A measure of lipophilicity, which affects solubility, permeability, and metabolism.

Topological Polar Surface Area (TPSA): The sum of the surface areas of polar atoms in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. researchgate.net

Hydrogen Bond Donor/Acceptor Count: These counts are critical for molecular interactions with biological targets.

Rotatable Bond Count: Relates to the conformational flexibility of the molecule. researchgate.net

While a full experimental characterization of this compound may not be publicly available, data for structurally similar compounds can be found in chemical databases. For example, PubChem lists computed properties for the isomer 2-(1-Benzothiophen-5-yl)pyrrolidine, which can serve as a reference. nih.gov These in silico predictions are invaluable for prioritizing compounds for synthesis and further testing in research and development. researchgate.net

Table 2: Computed Molecular Descriptors for the Structurally Related Compound 2-(1-Benzothiophen-5-yl)pyrrolidine

| Property Name | Property Value | Reference |

| Molecular Weight | 203.31 g/mol | nih.gov |

| XLogP3-AA | 2.8 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 203.07687059 Da | nih.gov |

| Topological Polar Surface Area | 40.3 Ų | nih.gov |

| Heavy Atom Count | 14 | nih.gov |

Structure Activity Relationship Sar Studies and Molecular Target Modulation

Rational Design Principles for Benzothiophene-Pyrrolidine Derivatives

The design of novel benzothiophene-pyrrolidine derivatives has been guided by established medicinal chemistry principles, including scaffold hopping, bioisosteric replacement, and fragment-based strategies, to optimize potency, selectivity, and pharmacokinetic properties.

Scaffold hopping and bioisosteric replacement are key strategies to discover novel chemical entities with improved properties while retaining the essential binding interactions of a parent molecule. Bioisosteres are atoms or groups that are broadly similar and can be interchanged to create new molecules with similar biological effects but potentially altered physicochemical properties, pharmacokinetics, or toxicity. nih.gov For instance, in the broader context of CNS drug design, a phenyl ring might be replaced by a pyridyl or thiophene (B33073) ring to modulate properties like metabolism or target engagement. nih.gov

In the development of monoamine reuptake inhibitors, a common strategy involves the bioisosteric replacement of core aromatic systems. For example, the benzothiophene (B83047) moiety itself can be considered a bioisostere of other aromatic systems like naphthalene (B1677914) or substituted phenyl rings found in many established reuptake inhibitors. This substitution maintains a rigid, lipophilic scaffold necessary for binding within the transporter's active site while potentially offering a different metabolic profile or interaction with specific residues.

Fragment-based drug discovery (FBDD) involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. nih.gov These initial hits are then grown or linked together in a structure-guided manner to produce more potent lead compounds. The pyrrolidine (B122466) ring is an attractive scaffold for fragment-based design due to its three-dimensional character and its presence in many natural products and approved drugs. mdpi.com

The design of pyrrolidine-based fragments often focuses on creating molecules with good "Rule of Three" properties and three-dimensional shape diversity. mdpi.com Asymmetric synthesis methods are employed to generate enantiomerically pure pyrrolidine fragments, which can then be elaborated. mdpi.com For instance, a fragment containing the 2-(1-benzothiophen-3-yl) moiety could be identified through initial screening, and then various substituted pyrrolidine fragments could be explored to optimize interactions with the target protein, such as the serotonin (B10506) or norepinephrine (B1679862) transporters. This iterative process, often guided by X-ray crystallography or molecular modeling, allows for the rational optimization of potency and selectivity. nih.gov

Impact of Substituent Variation on Molecular Recognition

The affinity and selectivity of 2-(1-Benzothiophen-3-yl)pyrrolidine derivatives for their molecular targets are highly sensitive to the nature and position of substituents on both the benzothiophene and pyrrolidine rings.

The benzothiophene ring serves as a crucial anchor, engaging in hydrophobic and aromatic interactions within the binding pockets of target proteins. Studies on related benzothienyloxy propylamines, which are also dual inhibitors of serotonin and norepinephrine reuptake, have demonstrated the importance of this moiety. nih.gov The substitution pattern on the benzothiophene ring can significantly influence binding affinity and selectivity.

For example, in a series of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives designed as kinase inhibitors, substitutions at the 5-position of the benzo[b]thiophene ring had a dramatic impact on activity. rsc.org Hydroxy and methoxy (B1213986) substituents at this position led to compounds with potent inhibitory activity in the nanomolar range. rsc.org This highlights how electronic and hydrogen-bonding properties of substituents on the benzothiophene core can be tuned to enhance molecular recognition.

Table 1: Effect of Substitution on the Benzothiophene Moiety in Related Kinase Inhibitors

| Compound | Substitution on Benzo[b]thiophene Ring | DYRK1A IC₅₀ (nM) |

|---|---|---|

| 4e | 5-Methoxy | 52 |

| 4i | 5-Hydroxy | 116 |

| 4k | 5-Hydroxy | 35 |

Data sourced from a study on 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives. rsc.org

The pyrrolidine ring plays a significant role in orienting the molecule within the binding site and often contains a basic nitrogen atom that forms a key salt bridge interaction. In studies of pyrrolidine-containing cathinones that inhibit the dopamine (B1211576) transporter (DAT), the structure of the pyrrolidine ring and its substituents are critical for potency and selectivity. nih.gov

Table 2: Influence of Pyrrolidine Ring Modifications on Biological Activity

| Compound Series | Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| N-[(3S)-pyrrolidin-3-yl]benzamides | Substitution at 2-position of benzamide | Potent NRI activity achieved | nih.gov |

| 1-(Furan-2-ylmethyl)pyrrolidine-Based ST2 Inhibitors | Addition of dimethyl amine to linked ring | 2-3 fold improvement in activity | nih.gov |

| 1-(Furan-2-ylmethyl)pyrrolidine-Based ST2 Inhibitors | Addition of piperidine (B6355638) to linked ring | 2-3 fold improvement in activity | nih.gov |

Stereochemical Influence on Molecular Interactions

The connection between the benzothiophene ring and the pyrrolidine ring creates a chiral center at the 2-position of the pyrrolidine. The absolute stereochemistry at this center is often a critical determinant of biological activity, as biological macromolecules like transporters and enzymes are themselves chiral.

The differential activity of enantiomers is a well-established phenomenon in pharmacology. For many classes of compounds, one enantiomer is significantly more potent than the other or may even have a different pharmacological profile. The synthesis of pyrrolidine derivatives often employs stereoselective methods to produce optically pure compounds, allowing for the evaluation of individual enantiomers. nih.govmdpi.com

In the context of 1-(Furan-2-ylmethyl)pyrrolidine-based ST2 inhibitors, it was discovered that the (S)-enantiomers were approximately twice as active as their (R)-enantiomer counterparts. nih.gov This underscores the importance of the three-dimensional arrangement of the substituents on the pyrrolidine ring for optimal interaction with the target protein. The specific spatial orientation of the benzothiophene group relative to the pyrrolidine's nitrogen atom and other substituents dictates how effectively the molecule can fit into its binding site and engage with key amino acid residues.

Enantioselective Differences in Ligand-Target Binding

The synthesis of this compound typically results in a racemic mixture, containing equal amounts of two non-superimposable mirror images, or enantiomers: (R)-2-(1-Benzothiophen-3-yl)pyrrolidine and (S)-2-(1-Benzothiophen-3-yl)pyrrolidine. vulcanchem.com It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different binding affinities and efficacies at their biological targets, such as monoamine transporters. This enantioselectivity arises because biological targets, being composed of chiral amino acids, create a chiral environment.

While specific binding data for the individual enantiomers of this compound are not extensively detailed in publicly available literature, SAR studies on closely related chiral ligands for the monoamine transporters consistently demonstrate this principle. For instance, studies on hydroxylated derivatives of GBR12909, a potent dopamine transporter (DAT) ligand, show substantial enantioselectivity. The (S)-enantiomers typically display higher affinity for the DAT, whereas the (R)-enantiomers often interact more strongly with the serotonin transporter (SERT). researchgate.net This highlights that the specific 3D orientation of substituents around the chiral center is critical for optimal interaction with the distinct binding pockets of different transporters.

Given that monoamine transporters like DAT, SERT, and the norepinephrine transporter (NET) possess stereospecific binding sites, it is highly probable that the (R) and (S) enantiomers of this compound also exhibit differential binding affinities. One enantiomer is likely to fit more snugly or form more favorable interactions within the transporter's binding pocket than the other, leading to a higher affinity and potency. The isolation and independent testing of these enantiomers, typically achieved through chiral resolution techniques, is a critical step in the pharmacological characterization of such compounds. vulcanchem.com

Conformational Preferences and Molecular Complementarity

The ability of this compound to bind effectively to a molecular target is dependent on its ability to adopt a three-dimensional shape, or conformation, that is complementary to the target's binding site. This involves the interplay of the conformational flexibilities of its two main structural components: the pyrrolidine ring and the benzothiophene moiety.

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, often described as "envelope" or "twist" forms. researchgate.net The substituent at the 2-position—in this case, the benzothiophene group—can adopt either a pseudo-axial or a pseudo-equatorial position, with one being energetically more favorable. Computational studies on related substituted pyrrolidines indicate that these conformational preferences can be subtle, with multiple conformers being significantly populated in equilibrium. researchgate.net

Elucidation of Key Pharmacophoric Features for Target Interaction

A pharmacophore is an abstract description of the molecular features necessary for a ligand to be recognized by its biological target. For monoamine transporter inhibitors, the classic pharmacophore includes a protonatable amine and an aromatic ring, separated by a specific distance. In this compound, these features are represented by the pyrrolidine nitrogen and the benzothiophene ring system.

Structure-activity relationship studies of closely related analogs provide significant insight into the key pharmacophoric features. A study on (2-Aminopropyl)benzo[β]thiophenes (APBTs), which share the benzothiophene core and a basic side chain, demonstrates the critical importance of the substitution pattern on the benzothiophene ring. nih.gov By testing isomers where the aminopropyl side chain is attached to different positions of the benzothiophene ring, researchers have shown dramatic effects on potency and selectivity for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. nih.gov

As shown in the table below, which summarizes findings for APBT isomers, all isomers were potent inhibitors at all three transporters, but their relative potencies varied significantly. nih.gov For example, 2-APBT and 5-APBT showed some preference for SERT. nih.gov This indicates that the spatial relationship between the protonatable amine and the aromatic system is a crucial determinant of activity and selectivity.

Interactive Data Table: Monoamine Transporter Inhibition by (2-Aminopropyl)benzo[β]thiophene (APBT) Isomers

| Compound | Position of Aminopropyl Group | SERT IC₅₀ (nM) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) |

| 2-APBT | 2 | 32.9 | 161 | 198 |

| 3-APBT | 3 | 184.2 | 917 | 486 |

| 4-APBT | 4 | 70.3 | 243 | 218 |

| 5-APBT | 5 | 50.8 | 396 | 321 |

| 6-APBT | 6 | 73.1 | 225 | 289 |

| 7-APBT | 7 | 102.1 | 358 | 291 |

| Data sourced from studies on rat brain synaptosomes. nih.gov |

These findings strongly suggest that the key pharmacophoric elements for the interaction of this compound with monoamine transporters are:

The Pyrrolidine Nitrogen: This basic amine is expected to be protonated at physiological pH, forming a crucial ionic interaction with a conserved aspartate residue in the binding site of monoamine transporters. researchgate.net

The Benzothiophene Ring System: This large, lipophilic, and aromatic moiety likely engages in hydrophobic and π-stacking interactions within a hydrophobic pocket in the transporter protein.

The Specific Linkage: The attachment at the 3-position of the benzothiophene ring, as seen in the target compound and the 3-APBT analog, defines a specific spatial vector between the amine and the aromatic system that dictates its unique pharmacological profile compared to other isomers. nih.gov

Further modifications, such as substitutions on the benzothiophene ring or the pyrrolidine nitrogen, would likely modulate the binding affinity and selectivity, offering avenues for the rational design of new, more potent, and selective ligands. nih.govbath.ac.uk

Mechanistic Studies of Molecular Interactions

Molecular Basis of Protein Binding and Enzyme Inhibition

The interaction of small molecules with proteins, particularly enzymes, is fundamental to their pharmacological effect. This can occur through direct binding to an enzyme's active site or through allosteric modulation at a secondary site.

Although no studies directly link 2-(1-Benzothiophen-3-yl)pyrrolidine to cholinesterase inhibition, research on other heterocyclic compounds demonstrates key principles of this interaction. Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for breaking down the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the treatment of conditions like Alzheimer's disease.

The kinetics of enzyme inhibition describe how a compound binds to an enzyme and affects its activity. Kinetic analysis using methods like Lineweaver-Burk plots can determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibitor's potency, often expressed as an inhibition constant (Kᵢ) or an IC₅₀ value.

For instance, a kinetic study of Donepezil (E2020), a well-known AChE inhibitor, revealed a mixed-type inhibition. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. nih.gov Similarly, a study on benzothiazolone derivatives found that the most potent compound, M13, acted as a reversible and noncompetitive BChE inhibitor. mdpi.com This means it binds to a site other than the active site, decreasing the enzyme's maximum activity without affecting substrate binding. mdpi.com

Table 1: Example of Cholinesterase Inhibition Kinetics for Structurally Unrelated Inhibitors

| Compound | Target Enzyme | Inhibition Type | Kᵢ Value (μM) | IC₅₀ Value (μM) |

| Donepezil (E2020) | Acetylcholinesterase (AChE) | Mixed-Type | Kᵢ (free enzyme) = 0.006Kᵢ' (enzyme-substrate complex) = 0.021 | - |

| Compound M13 | Butyrylcholinesterase (BChE) | Noncompetitive | 1.14 | 1.21 |

Data sourced from kinetic studies on Donepezil and benzothiazolone derivatives, respectively. nih.govmdpi.com This table is for illustrative purposes as no direct data exists for this compound.

Allosteric modulation occurs when a ligand binds to a site on a protein distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. This can result in positive allosteric modulation (PAM), enhancing the effect of the primary ligand, or negative allosteric modulation (NAM), reducing it.

While no allosteric activity has been documented for this compound, other pyrrolidine-containing molecules have demonstrated this mechanism. For example, certain indole-pyrrolidine amides have been identified as allosteric modulators of the cannabinoid CB1 receptor. elsevierpure.com These compounds were found to enhance the binding of a CB1 agonist while decreasing the binding of an inverse agonist, a hallmark of allosteric interaction. elsevierpure.com Similarly, studies on the cannabinoid CB2 receptor have shown that compounds can act as allosteric modulators, negatively affecting the G protein activation induced by reference agonists. cnr.it This type of modulation offers a more nuanced way to control receptor function compared to simple agonism or antagonism.

Receptor Ligand Binding and Signal Transduction Pathways

The interaction of a ligand with a receptor initiates a cascade of intracellular events known as signal transduction. Understanding a compound's binding profile and its effect on receptor conformation is crucial to deciphering its pharmacological action.

A ligand can act as an agonist, activating a receptor to produce a biological response, or an antagonist, blocking the receptor and preventing its activation by an agonist. Profiling a compound across a panel of receptors helps determine its specificity and potential therapeutic targets.

Research on various pyrrolidine (B122466) derivatives shows their potential to interact with a range of receptors. For example, a series of pyrrolidin-3-yl-N-methylbenzamides were evaluated as potent histamine (B1213489) H₃ receptor antagonists. nih.gov In another area, scientists have designed dual-target ligands containing a pyrrolidine moiety that act as agonists at the μ-opioid receptor (MOR) and antagonists at the dopamine (B1211576) D₃ receptor (D₃R), aiming to create safer analgesics. nih.gov The melanocortin-3 receptor (MC3R) has also been a target for pyrrolidine bis-cyclic guanidine (B92328) compounds, which have been identified as agonists. mdpi.com These examples highlight the versatility of the pyrrolidine scaffold in targeting diverse receptor systems.

The binding of a ligand to a receptor often induces a conformational change in the protein, which is the trigger for signal transduction. This structural rearrangement can be subtle or significant and is key to the ligand's efficacy as an agonist or antagonist.

While specific data for this compound is unavailable, studies on other complex molecules containing a pyrrolidine ring offer insights. For instance, in the development of KRAS protein inhibitors, the conformation of a prolinol (a pyrrolidine derivative) substituent was found to be critical. acs.org A specific substitution altered the conformation of the pyrrolidine ring, enabling a productive salt bridge interaction with a key amino acid residue (Glu62) in the protein, which was correlated with increased potency. acs.org This demonstrates how ligand-induced conformational changes are essential for optimizing molecular interactions and biological activity.

Ion Channel Modulation and Gating Mechanisms (e.g., Voltage-Sensitive Sodium Channels)

Ion channels, particularly voltage-gated sodium channels (VGSCs or Naᵥ channels), are fundamental for initiating and propagating action potentials in excitable cells like neurons. nih.govmdpi.com Modulation of these channels is a key mechanism for many anticonvulsant and analgesic drugs.

Significant research has been conducted on a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, which are structurally related to the compound of interest. nih.govnih.gov These studies provide the most relevant mechanistic insight into how a benzothiophene-pyrrolidine scaffold might interact with ion channels. A lead compound from this series, identified as compound 33 , demonstrated potent anticonvulsant and analgesic effects. nih.govnih.gov

Binding assays suggest that the most plausible mechanism of action for this class of compounds is an interaction with the neuronal voltage-sensitive sodium channel at neurotoxin binding site 2. nih.govnih.gov This site is a known target for various neurotoxins and therapeutic molecules. frontiersin.org Interaction at this site can shift the voltage-dependence of channel activation and slow or inhibit inactivation, thereby reducing neuronal hyperexcitability. frontiersin.orgnih.gov

In vitro binding assays were performed for key compounds from the series to assess their affinity for site 2 on the sodium channel and for L-type calcium channels.

Table 2: In Vitro Binding Assay Results for 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione Derivatives

| Compound | Target | Radioligand | % Inhibition at 10 µM |

| 32 | Sodium Channel (Site 2) | [³H]batrachotoxin | 18% |

| 33 | Sodium Channel (Site 2) | [³H]batrachotoxin | 34% |

| 32 | L-type Calcium Channel | [³H]nitrendipine | 21% |

| 33 | L-type Calcium Channel | [³H]nitrendipine | 22% |

Data adapted from a study on 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives. nih.gov The results suggest a preferential, albeit moderate, interaction with voltage-sensitive sodium channels over L-type calcium channels as a potential mechanism for their observed anticonvulsant activity.

This interaction with voltage-gated sodium channels represents the most clearly elucidated potential mechanism of action for compounds structurally related to this compound. nih.govnih.gov

Due to a lack of available scientific research specifically investigating the role of this compound in efflux pump modulation, this article cannot provide detailed information on its mechanistic studies of molecular interactions in this context.

Extensive searches of scientific literature and databases did not yield any studies that specifically examine the interaction of this compound with bacterial or mammalian efflux pumps. Consequently, there is no data available to populate the requested section on "Efflux Pump Modulation and Associated Molecular Mechanisms" for this particular compound.

Research in the broader field of pyrrolidine derivatives has identified some compounds with efflux pump inhibitory activity. nih.govnih.govresearchgate.net For instance, certain pyrrolidine-2,3-dione (B1313883) scaffolds have been investigated for their potential to inhibit bacterial efflux pumps and combat antimicrobial resistance. nih.govnih.gov Additionally, various other heterocyclic compounds are known to act as efflux pump inhibitors, targeting pumps such as NorA in Staphylococcus aureus and the Resistance-Nodulation-Division (RND) family of pumps in Gram-negative bacteria. rsc.orgmdpi.comresearchgate.netnih.govnih.govnih.govnih.govnih.govmdpi.commdpi.com

However, it is crucial to note that these findings pertain to different chemical entities and cannot be extrapolated to predict the activity of this compound. The specific structure of a molecule is a key determinant of its biological activity, and minor structural modifications can lead to significant changes in its interaction with biological targets like efflux pumps.

Therefore, without direct experimental evidence, any discussion on the efflux pump modulation properties of this compound would be speculative and would not meet the required standards of scientific accuracy for this article. Further research is required to determine if this compound possesses any activity related to efflux pump modulation.

Applications of 2 1 Benzothiophen 3 Yl Pyrrolidine Derivatives in Chemical Research

Utilization as Synthetic Building Blocks and Intermediates

The inherent reactivity and structural features of 2-(1-Benzothiophen-3-yl)pyrrolidine derivatives make them valuable starting materials and intermediates in the synthesis of more complex molecules.

Precursors for Complex Fused Heterocyclic Systems

Derivatives of this compound serve as key precursors for the construction of intricate fused heterocyclic systems. The benzothiophene (B83047) and pyrrolidine (B122466) moieties can undergo various chemical transformations, allowing for the annulation of additional rings. For instance, the nitrogen atom of the pyrrolidine ring can act as a nucleophile in intramolecular cyclization reactions, leading to the formation of novel polycyclic structures. Similarly, the benzothiophene ring can be functionalized and subsequently participate in cyclization cascades to build complex molecular architectures. These fused systems are of significant interest in medicinal chemistry and materials science due to their potential for unique biological activities and photophysical properties.

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The presence of a stereogenic center at the 2-position of the pyrrolidine ring makes chiral derivatives of this compound valuable as chiral auxiliaries and ligands in asymmetric catalysis. nih.gov Chiral pyrrolidine-based structures are widely recognized for their effectiveness in controlling the stereochemical outcome of chemical reactions. nih.gov In this context, the benzothiophene group can influence the steric and electronic environment of the catalytic center, thereby enhancing enantioselectivity. These derivatives can be coordinated to metal centers to form chiral catalysts for a variety of asymmetric transformations, including hydrogenations, aldol (B89426) reactions, and Michael additions. nih.gov The ability to fine-tune the structure of the benzothiophene moiety provides a means to optimize the catalyst's performance for specific reactions.

Development as Chemical Probes for Biological Systems

The unique structural characteristics of this compound derivatives also lend themselves to the development of chemical probes for studying biological processes.

Fluorescent or Spin-Labeled Probes

By incorporating fluorescent moieties or stable free radicals (spin labels) onto the this compound scaffold, researchers can create powerful tools for bioimaging and spectroscopic studies. The benzothiophene core itself possesses inherent fluorescence, which can be modulated by substitution on the pyrrolidine ring. Alternatively, known fluorophores can be chemically attached. These fluorescent probes can be used to visualize the localization and dynamics of biological targets within cells and tissues. Similarly, spin-labeled derivatives can be employed in electron paramagnetic resonance (EPR) spectroscopy to obtain information about the structure and environment of biomolecules. For instance, a fluorescent nucleotide base analog, pyrrolo-deoxycytidine (P-dC), has been utilized in developing enzyme-free and signal-amplified nucleic acid detection methods. nih.gov

Affinity-Based Probes for Molecular Target Identification

Affinity-based probes are designed to specifically bind to a biological target, such as an enzyme or receptor, allowing for its identification and characterization. rsc.org Derivatives of this compound can be designed as affinity probes by incorporating a reactive group or a reporter tag. The pyrrolidine and benzothiophene fragments can be tailored to mimic the structure of a natural ligand or substrate, thereby directing the probe to a specific binding site. Once bound, a reactive group on the probe can form a covalent bond with the target, enabling its isolation and subsequent identification by techniques like mass spectrometry. This approach is invaluable for discovering new drug targets and elucidating biological pathways.

Catalytic Applications of Pyrrolidine Moieties in Organic Transformations

The pyrrolidine ring itself is a privileged scaffold in organocatalysis. nih.govnih.gov Proline and its derivatives are well-established catalysts for a wide range of asymmetric reactions, operating through enamine or iminium ion intermediates. nih.gov The incorporation of a 2-(1-benzothiophen-3-yl) substituent can modulate the catalytic activity and selectivity of the pyrrolidine core. The electronic properties of the benzothiophene group can influence the nucleophilicity and basicity of the pyrrolidine nitrogen, thereby affecting the formation and reactivity of the catalytic intermediates. Furthermore, the steric bulk of the benzothiophene moiety can play a crucial role in controlling the stereochemical outcome of the catalyzed reaction, leading to high levels of enantioselectivity. These modified pyrrolidine catalysts have been successfully employed in various organic transformations, including aldol reactions, Mannich reactions, and Michael additions, demonstrating the versatility of the pyrrolidine scaffold in catalysis. nih.govresearchgate.net

Organocatalysis in C-C Bond Forming Reactions

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. Pyrrolidine-based structures are central to many effective organocatalysts, often activating substrates through the formation of transient enamine or iminium ion intermediates. The introduction of a bulky and rigid substituent at the 2-position of the pyrrolidine ring, such as the 1-benzothiophene group, is a key strategy for creating a well-defined chiral pocket around the catalytic site. This structural feature is crucial for controlling the stereochemical outcome of carbon-carbon bond-forming reactions.

While specific studies on this compound as a catalyst are not extensively documented, the principles of its potential applications can be inferred from research on structurally related 2-aryl and other bulky 2-substituted pyrrolidine organocatalysts. These catalysts have been successfully employed in a variety of C-C bond-forming reactions, including Michael additions and aldol reactions. For instance, novel pyrrolidine-based organocatalysts with bulky substituents at the C2 position have been synthesized and shown to be effective in the Michael addition of aldehydes to nitroolefins. nih.gov

The general mechanism for these transformations involves the reaction of the secondary amine of the pyrrolidine catalyst with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine. This enamine then adds to an electrophilic acceptor, such as an α,β-unsaturated carbonyl or nitro compound, forming a new carbon-carbon bond. The steric hindrance provided by the 2-substituent, in this case, the benzothiophene group, directs the approach of the electrophile, leading to the preferential formation of one stereoisomer.

Enantioselective Organocatalysis

The primary value of chiral pyrrolidine derivatives, including those of this compound, lies in their application in enantioselective organocatalysis. By creating a chiral environment, these catalysts can facilitate the synthesis of enantiomerically enriched products, which is of paramount importance in medicinal chemistry and materials science.

The effectiveness of such catalysts is typically evaluated by the yield of the desired product and its enantiomeric excess (ee), which measures the degree of stereoselectivity. Research on analogous bifunctional pyrrolidine-based organocatalysts has demonstrated high catalytic efficiency and stereoselectivity in the Michael addition of carbonyl compounds to nitroolefins. rsc.org In these reactions, a variety of aldehydes and ketones have been shown to react with nitroolefins to produce the corresponding products in nearly quantitative yields and with high diastereoselectivity and enantioselectivity. rsc.org

For example, the asymmetric Michael addition of aldehydes to nitroolefins catalyzed by new pyrrolidine-based organocatalysts with bulky C2 substituents has been reported to achieve enantioselectivities of up to 85% ee. nih.gov Another study on novel bifunctional pyrrolidine-based organocatalysts reported even higher stereoselectivity, with up to 98:2 diastereomeric ratio (dr) and 97% ee for the addition of aldehydes, and up to 98:2 dr and 99% ee for ketones. rsc.org

The following table summarizes representative results from the literature for Michael additions catalyzed by pyrrolidine derivatives with bulky 2-substituents, illustrating the potential performance of catalysts derived from this compound.

Table 1: Enantioselective Michael Addition of Carbonyl Compounds to Nitroolefins using Pyrrolidine-Based Organocatalysts

| Catalyst Type | Aldehyde/Ketone | Nitroolefin | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|---|---|

| Pyrrolidine with Bulky C2 Substituent | Various Aldehydes | Various Nitroolefins | up to 98:2 | up to 97% | Nearly quantitative |

| Pyrrolidine with Bulky C2 Substituent | Various Ketones | Various Nitroolefins | up to 98:2 | up to 99% | Nearly quantitative |

Similarly, in the realm of aldol reactions, proline and its derivatives are well-known organocatalysts. The introduction of a bulky aromatic substituent is a common strategy to enhance stereocontrol. Highly efficient organocatalysts derived from amino acids have been developed for the enantioselective direct aldol reaction, affording products with high diastereoselectivities (up to 99:1) and enantioselectivities (up to >99% ee). emorychem.science These results underscore the critical role of the catalyst's structural features in achieving high optical purity. emorychem.science While direct data for this compound derivatives in aldol reactions is not available, the performance of these related catalysts suggests their potential utility in this important C-C bond-forming reaction.